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Compound of Interest

Compound Name: N-Acetyl-(+)-Pseudoephedrine

Cat. No.: B114151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Acetyl-(+)-Pseudoephedrine is a derivative of the sympathomimetic amine (+)-

pseudoephedrine, characterized by the acetylation of the secondary amine group. With the

molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol , this compound holds

significance not only as a derivative of a common pharmaceutical agent but also as a chiral

auxiliary in modern organic synthesis.[1][2] The (1S,2S) configuration of the parent

pseudoephedrine is a key feature that makes its derivatives valuable in stereoselective

reactions.[1]

Accurate structural elucidation and purity assessment are critical for its application in research

and development. This guide provides an in-depth overview of the core spectroscopic

techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS)—used to characterize N-Acetyl-(+)-Pseudoephedrine. Detailed

experimental protocols, tabulated spectral data, and workflow diagrams are presented to offer a

comprehensive analytical framework.

Synthesis and Sample Preparation
The synthesis of N-Acetyl-(+)-Pseudoephedrine is typically achieved through the N-acylation

of (+)-pseudoephedrine.[1] Acetic anhydride is a common acetylating agent for this

transformation.[3]
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Experimental Protocol: N-Acetylation of (+)-
Pseudoephedrine
This protocol describes a general procedure for the synthesis of N-Acetyl-(+)-
Pseudoephedrine.

Dissolution: Dissolve (+)-pseudoephedrine in a suitable solvent like glacial acetic acid.

Acetylation: Add acetic anhydride to the solution. The reaction can be performed at

temperatures ranging from room temperature to reflux (110-120°C) for several hours to

ensure complete conversion.[3]

Work-up: After the reaction is complete, the excess acetic acid and anhydride are removed,

often by distillation.

Hydrolysis & Extraction: The residue is then hydrolyzed with an alkaline solution (e.g., 20%

sodium hydroxide) and the product is extracted into an organic solvent such as diethyl ether.

[3]

Purification: The extracted product can be further purified by recrystallization from a suitable

solvent system (e.g., toluene) to yield pure N-Acetyl-(+)-Pseudoephedrine.[4]

Sample Preparation for Analysis: For spectroscopic analysis, dissolve the purified compound

in an appropriate deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) for NMR, or prepare a

KBr pellet or thin film for IR spectroscopy.[5] For MS, the sample is typically dissolved in a

volatile solvent like methanol or acetonitrile.[6]
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Synthesis & Purification Workflow
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Caption: General workflow for the synthesis and purification of N-Acetyl-(+)-
Pseudoephedrine.

Spectroscopic Data Analysis
The combination of IR, MS, and NMR spectroscopy provides a complete picture of the

molecular structure, allowing for unambiguous identification.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying functional groups. The acetylation of

pseudoephedrine results in key changes in the IR spectrum, most notably the appearance of a

strong amide carbonyl absorption and the disappearance of the N-H stretching band.[1]
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Wavenumber
(cm⁻¹)

Vibration Type
Expected
Appearance

Notes

3600-3200 O-H stretch Broad

Indicates the

presence of the

hydroxyl group and

hydrogen bonding.[1]

~3000
C-H stretch

(Aromatic/Aliphatic)
Medium-Sharp

Characteristic of

phenyl and alkyl

groups.

1680-1630 C=O stretch (Amide) Strong

A key diagnostic peak

confirming N-

acetylation.[1]

1450-1400 C-H bend (Alkyl) Medium

From the various

methyl and methine

groups.[7]

760-700 C-H out-of-plane bend Strong

Indicative of a mono-

substituted benzene

ring.[7]

Table 1: Expected FT-

IR Absorption Bands

for N-Acetyl-(+)-

Pseudoephedrine.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern,

which serves as a molecular fingerprint. The molecular ion for N-Acetyl-(+)-Pseudoephedrine
is expected at an m/z of 207, with its protonated form [M+H]⁺ at m/z 208.[1]

The primary fragmentation pathway involves the α-cleavage of the C-C bond between the

carbon bearing the hydroxyl group and the carbon with the N-acetyl-N-methylamino group.[1]

Analysis of related derivatized compounds suggests key fragments.[8]
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m/z (Mass-to-Charge
Ratio)

Proposed Fragment Notes

208 [M+H]⁺ Protonated molecular ion.[1]

207 [M]⁺ Molecular ion.[1]

179 [M - C₂H₄]⁺ or [M - CO]⁺

Common fragment observed in

N-acetyl-O-trimethylsilyl

derivatives of ephedrines.[8]

148 [M+H - H₂O - C₂H₃NO]⁺

Corresponds to the key

fragment of the

pseudoephedrine backbone

after loss of water and the

acetyl group.[6]

100 [CH₃-CH=N⁺(CH₃)-COCH₃]

Diagnostic iminium ion

resulting from α-cleavage,

confirming the N-acetyl-N-

methylamino side chain.[8]

58 [CH₃-CH=N⁺H-CH₃]

A further fragment from the

side chain, also seen in

pseudoephedrine.[8]

Table 2: Predicted Mass

Spectrometry Fragments for N-

Acetyl-(+)-Pseudoephedrine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for detailed structural elucidation. A key

feature in the NMR spectra of N-Acetyl-(+)-Pseudoephedrine is the presence of rotamers

(conformational isomers) due to restricted rotation around the amide N-C(O) bond. This can

lead to the doubling of signals for nuclei near the amide group, including the N-methyl, acetyl

methyl, and backbone protons/carbons.[1]

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical

environment and connectivity of hydrogen atoms.
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Chemical Shift (δ,
ppm)

Multiplicity Assignment Notes

7.5 - 7.2 Multiplet Phenyl-H
5 protons of the

aromatic ring.[1]

~5.5 Doublet CH-OH

Benzylic proton. May

appear as two distinct

signals due to

rotamers.[1]

4.0 - 3.5 Multiplet CH-N
Proton adjacent to the

nitrogen.

~2.7 Singlet N-CH₃

N-methyl group. May

show two signals for

rotamers.[1]

~2.1 Singlet Acetyl-CH₃

Acetyl methyl group.

May also show two

signals.[1]

~1.1 Doublet C-CH₃
Methyl group on the

backbone.[9]

Table 3: Predicted ¹H

NMR Chemical Shifts

for N-Acetyl-(+)-

Pseudoephedrine.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and electronic

environment of all carbon atoms in the molecule.
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Chemical Shift (δ, ppm) Assignment Notes

~170 C=O Amide carbonyl carbon.[1]

140 - 125 Aromatic C 6 carbons of the phenyl ring.[1]

~77 C-OH
Carbon bearing the hydroxyl

group.[9]

~63 C-N
Carbon bearing the N-

acetylamino group.[9][10]

~33 N-CH₃ N-methyl carbon.[9][10]

~22 Acetyl-CH₃ Acetyl methyl carbon.

~14 C-CH₃
Backbone methyl carbon.[9]

[10]

Table 4: Predicted ¹³C NMR

Chemical Shifts for N-Acetyl-

(+)-Pseudoephedrine.

Integrated Analytical Workflow
A systematic approach combining synthesis, purification, and multi-technique spectroscopic

analysis is crucial for the definitive characterization of N-Acetyl-(+)-Pseudoephedrine.
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Integrated Spectroscopic Analysis Workflow

Spectroscopic Techniques
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Caption: Workflow for the spectroscopic analysis and structural confirmation of the target
compound.

The logical process of combining data from these techniques allows for a confident structural

assignment.
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Structure Elucidation Logic

Unknown Compound

MS Data:
m/z = 207.27

Confirms Molecular Formula
C₁₂H₁₇NO₂

Yes

IR Data:
C=O stretch at ~1650 cm⁻¹?
O-H stretch at ~3400 cm⁻¹?

Confirms Amide and
Hydroxyl Functional Groups

Yes

NMR Data:
Aromatic, Alkyl, N-Me, Ac-Me
protons and carbons present?

Confirms Carbon Skeleton
and Atom Connectivity

Yes

Structure Confirmed:
N-Acetyl-(+)-Pseudoephedrine

Click to download full resolution via product page

Caption: Logical flow for confirming the structure using complementary spectroscopic data.
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Conclusion
The analytical characterization of N-Acetyl-(+)-Pseudoephedrine is reliably achieved through

the combined application of FT-IR, Mass Spectrometry, and NMR spectroscopy. Key diagnostic

markers include the strong amide carbonyl absorption in the IR spectrum, a molecular ion at

m/z 207 and a characteristic fragmentation pattern in MS, and distinct chemical shifts in ¹H and

¹³C NMR spectra, which often show doubling of signals due to the presence of rotamers. The

methodologies and data presented in this guide provide a robust framework for the synthesis,

purification, and comprehensive spectroscopic identification of N-Acetyl-(+)-
Pseudoephedrine, supporting its use in pharmaceutical research and asymmetric synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b114151#spectroscopic-data-analysis-of-n-acetyl-
pseudoephedrine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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